molecular formula C8H5NO4 B174216 5-Hydroxy isatoic anhydride CAS No. 195986-91-5

5-Hydroxy isatoic anhydride

Cat. No. B174216
M. Wt: 179.13 g/mol
InChI Key: JYDXUDOZEQAXBH-UHFFFAOYSA-N
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Description

5-Hydroxy isatoic anhydride is a chemical compound with the molecular formula C8H5NO4 . It has a molecular weight of 179.13 . It is a derivative of isatoic anhydride, which is an organic compound derived from anthranilic acid .


Synthesis Analysis

The synthesis of isatoic anhydride, a related compound, involves the reaction of anthranilic acid with phosgene . A patent describes a synthesis process for isatoic anhydride that involves heating phthalic anhydride until it melts, mixing it with urea, and then cooling the mixture to 10-20°C .


Molecular Structure Analysis

The 5-Hydroxy isatoic anhydride molecule contains a total of 19 bonds. There are 14 non-H bonds, 8 multiple bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic ester, 1 aromatic (thio-) carbamate, 1 aromatic hydroxyl, and 1 anhydride .


Chemical Reactions Analysis

Isatoic anhydride, a related compound, undergoes several reactions. Hydrolysis gives carbon dioxide and anthranilic acid. Alcoholysis proceeds similarly, affording the ester . Amines also effect ring-opening. Active methylene compounds and carbanions replace oxygen giving hydroxy quinolinone derivatives .


Physical And Chemical Properties Analysis

5-Hydroxy isatoic anhydride has a molecular weight of 179.13 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Green Synthesis of Isatin-Based Compounds

  • Scientific Field: Green Chemistry
  • Application Summary: Isatin and its derivatives are synthetically versatile substrates that can form a wide range of heterocyclic structures. This makes them attractive to many research groups .
  • Methods of Application: This review focuses on the green chemistry approach, summarizing recent reactions of isatin, especially in water and aqueous media, during the period from 2018 to 2021 .
  • Results or Outcomes: The review provides insight and helps to bring about new ideas for further research .

Synthesis of Tryptanthrin Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: A visible-light mediated synthesis of diverse tryptanthrin derivatives catalyzed by an organic dye has been achieved .
  • Methods of Application: The process leads to the self-condensation of isatin, as well as the cross-condensation of isatin and isatoic anhydride .
  • Results or Outcomes: The result is a diverse set of tryptanthrin derivatives .

Blowing Agent in Polymer Industry

  • Scientific Field: Polymer Chemistry
  • Application Summary: Isatoic anhydride is used as a blowing agent in the polymer industry .
  • Methods of Application: This application exploits its tendency to release CO2 .
  • Results or Outcomes: The release of CO2 helps to create the cellular structure of foamed polymers .

Precursor for Pharmaceutical Drugs

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: Isatoic anhydride has been used as a precursor for the synthesis of methaqualone and related 4-quinazolinone-based pharmaceutical drugs .
  • Methods of Application: The specific methods of synthesis would depend on the particular drug being synthesized .
  • Results or Outcomes: Some of the drugs that have been synthesized using isatoic anhydride include Tioperidone, Tranilast, Pelanserin, Diproqualone, Antrafenine .

Synthesis of Hydroxyquinolinone Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: Isatoic anhydride can react with active methylene compounds and carbanions to replace oxygen, giving hydroxyquinolinone derivatives .
  • Methods of Application: The specific methods of synthesis would depend on the particular derivative being synthesized .
  • Results or Outcomes: The result is a diverse set of hydroxyquinolinone derivatives .

Synthesis of Benzimidazolone

  • Scientific Field: Organic Chemistry
  • Application Summary: Sodium azide can react with isatoic anhydride to give the benzimidazolone via the isocyanate .
  • Methods of Application: The specific methods of synthesis would depend on the particular derivative being synthesized .
  • Results or Outcomes: The result is a diverse set of benzimidazolone derivatives .

Safety And Hazards

Safety data sheets suggest avoiding breathing dust and contact with skin and eyes when handling 5-Hydroxy isatoic anhydride . Protective clothing, gloves, safety glasses, and dust respirators are recommended. It is also advised to use dry clean-up procedures and avoid generating dust .

properties

IUPAC Name

6-hydroxy-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4/c10-4-1-2-6-5(3-4)7(11)13-8(12)9-6/h1-3,10H,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDXUDOZEQAXBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374738
Record name 5-Hydroxy isatoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy isatoic anhydride

CAS RN

195986-91-5
Record name 5-Hydroxy isatoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-hydroxy-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

5-Hydroxyanthranilic acid (9.5 g, 62 mmol) was suspended in dioxane (50 mL), bis(trichloromethyl)carbonate (6 g, 20 mmol) was added (slightly exothermic), the suspension was refluxed for 1 h, allowed to cool to rt, the solid was filtered off and washed with dioxane, affording brown crystals (10.1 g, 90%), mp. 236° C. (dec).
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
90%

Synthesis routes and methods II

Procedure details

Step 1): A solution of 5-hydroxyanthranilic acid (500 mg, 3.26 mmol) and triphosgene (1.45 g, 4.9 mmol) in 1,4-dioxane (20 ml) was refluxed overnight. The reaction mixture was poured into H2O (30 ml), and then the precipitates were filtered and dried to give 6-hydroxy-1,2-dihydro-4H-3,1-benzoxazin-2,4-dione, 360 mg (62%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 5-hydroxyanthranilic acid (46.0 g, 300 mmol) in p-dioxane was added 1.93 M phosgene in toluene (186 mL, 360 mmol) and the resulting mixture stirred for 30 min. The mixture was heated at 65° C. for 4 h. After cooling, 1 N aqueous hydrochloric acid (150 mL) was added and the mixture stirred vigorously. The resulting precipitate was filtered and vacuum dried at 70° C./0.1 mm for 14 h to give 40.7 g (76%) of the title compound as a gray solid.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
186 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Yield
76%

Synthesis routes and methods IV

Procedure details

To a suspension of 5-hydroxyanthranilic acid (15.3 g, 100 mmol) in THF (400 mL) at 0° C. was added triphosgene (10.1 g, 34 mmol). The resultant mixture was stirred for 5 min at 0° C. and then allowed to warm to room temperature over 6 h. The reaction mixture was cooled at 0° C. overnight and the resultant gray precipitate collected by filtration to afford 6-hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione (9.8 g, 55 mmol, 55%). The filtrate was concentrated in vacuo, the resultant solid triturated with diethyl ether and collected by filtration to afford additional product (7.3 g, 41 mmol, 41%).
Quantity
15.3 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LD Mishra - 2013 - search.proquest.com
Rho-associated coiled-coil containing protein kinase (or ROCK) is the first known effector of the Rho GTPase family of proteins, which are responsible for processes such as adhesion, …
Number of citations: 2 search.proquest.com

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